![molecular formula C10H14O2 B1226547 (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione CAS No. 2767-84-2](/img/structure/B1226547.png)
(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Overview
Description
“(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione” is also known as L-2,3-BORNANEDIONE, CAMPHORQUINONE, and 2,3-bornanedione . It has a molecular formula of C10H14O2 and a molecular weight of 166.2170 .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The exact structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 226.5±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 46.3±3.0 kJ/mol and a flash point of 83.0±4.4 °C .Scientific Research Applications
Perfumery and Fragrance Chemistry
Camphorquinone derivatives are synthesized through a sequential Diels–Alder reaction/rearrangement sequence, which has been developed to create diverse functionalized bicyclo[2.2.1]heptanes. These compounds serve as novel floral and woody odorants, contributing significantly to the fragrance industry .
Organocatalysis
The compound is used in organocatalytic reactions to enable rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates. This process is highly enantioselective and allows for the synthesis of structurally complex molecules from simple starting materials, which is crucial for drug discovery and development .
Material Science
Camphorquinone is utilized in material science research, particularly in the synthesis of chiral molecular structures. These structures are embedded in various compounds with diverse functions, including bioactive natural products and drug candidates .
Circularly Polarized Luminescence (CPL) Spectroscopy
This compound is subject to CPL spectroscopy, which measures the difference in emission intensities of left- and right-handed circularly polarized light when chiral compounds are excited. This technique provides valuable structural information about the excited states of chiral molecules .
Chiral Auxiliary and Ligand Synthesis
The compound serves as a chiral auxiliary in asymmetric synthesis. It is also used to create chiral ligands for transition-metal catalysis, which are essential for producing enantiomerically pure substances in chemical syntheses .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (1S,4R)-1,7,7-trimethylbicyclo[22It’s worth noting that this compound is a derivative of camphor, which is known to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that the compound undergoes a sequential diels alder reaction/rearrangement sequence, which is a type of chemical reaction that leads to the formation of complex molecular structures . This reaction sequence could potentially influence its interaction with its targets.
Biochemical Pathways
The compound’s chemical structure and reaction sequence suggest that it may be involved in various biochemical processes, potentially influencing the function of proteins and enzymes .
Pharmacokinetics
It’s known that the compound has a molecular weight of 1662170 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Given its chemical structure and reaction sequence, it’s plausible that the compound could influence various molecular and cellular processes .
Action Environment
It’s known that various environmental factors, such as temperature, ph, and the presence of other chemicals, can influence the action and stability of chemical compounds .
properties
IUPAC Name |
(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXSTWCDUXYEZ-QUBYGPBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883726 | |
Record name | (+)-Camphorquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Sigma-Aldrich MSDS] | |
Record name | Camphoroquinone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19795 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS RN |
2767-84-2 | |
Record name | (+)-Camphorquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2767-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-, (1S,4R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (+)-Camphorquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70883726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.588 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can (1S)-(+)-camphorquinone differentiate between enantiomers of other molecules?
A1: Yes, research has shown that (1S)-(+)-camphorquinone exhibits chiral discrimination. For instance, it can selectively form a complex with the (S)-enantiomer of both camphorquinone and endo-(+)-3-bromocamphor, effectively separating it from a racemic mixture. [] This selectivity makes it a promising tool for chiral resolution and analysis.
Q2: What are some interesting applications of (1S)-(+)-camphorquinone in analytical chemistry?
A2: (1S)-(+)-camphorquinone has been successfully employed in chiral capillary electrophoresis. By utilizing the principle of quenched phosphorescence, researchers achieved a significantly lower detection limit for (1S)-(+)- and (1R)-(-)-camphorquinone enantiomers compared to traditional UV detection methods. [] This improved sensitivity allows for more precise monitoring of these enantiomers in complex mixtures.
Q3: Does (1S)-(+)-camphorquinone interact differently with various cyclodextrins?
A3: Indeed, studies combining spectroscopy and theoretical calculations demonstrate that (1S)-(+)-camphorquinone interacts differently with α-, β-, and γ-cyclodextrins. While it forms 2:1 host/guest complexes with α-cyclodextrin, it prefers 1:1 complexes with both β- and γ-cyclodextrins. [] This difference in binding stoichiometry highlights the importance of cyclodextrin cavity size and geometry in host-guest interactions.
Q4: Can (1S)-(+)-camphorquinone be used as a starting material for synthesizing other valuable compounds?
A4: Absolutely! (1S)-(+)-camphorquinone serves as a versatile building block in organic synthesis. Researchers have successfully utilized it to synthesize novel camphor-derived amines, including diamines and imidazoline salts, which can further act as precursors for N-heterocyclic carbenes. [] This highlights its potential in developing new catalysts and materials.
Q5: Are there any challenges associated with using (1S)-(+)-camphorquinone in synthesis?
A5: One documented challenge is the Beckmann rearrangement step when synthesizing camphidine derivatives from (1S)-(+)-camphor. [] This reaction step can be a bottleneck, requiring careful optimization to achieve satisfactory yields of the desired product.
Q6: What is a notable application of (1S)-(+)-camphorquinone derivatives in catalysis?
A6: Derivatives of (1S)-(+)-camphor, specifically (1S)- and (1R)-camphyl α-diimine nickel complexes, demonstrate promising catalytic activity in olefin polymerization. Interestingly, the chirality of the ligand in these complexes doesn't significantly impact their catalytic activity or regioselectivity. [] This finding suggests potential for developing efficient catalysts from both enantiomers of the parent compound.
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